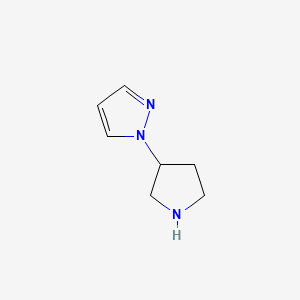

1-(Pyrrolidin-3-YL)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-80-5 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(Pyrrolidin-3-YL)-1H-pyrazole serves as:

- Building block : It is used in the synthesis of complex organic molecules.

- Ligand : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Biologically, the compound has shown promise in various studies:

- Enzyme Inhibition : It is investigated for its potential to inhibit specific enzymes, influencing metabolic pathways. For instance, it has been studied as a selective inhibitor of JNK3, which is relevant for neurodegenerative diseases .

- Receptor Binding : The compound interacts with cannabinoid receptors (CB1 and CB2), demonstrating significant affinity and selectivity, which could lead to therapeutic applications in pain management and appetite regulation .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Effects : It is being investigated for anti-inflammatory, analgesic, and anticancer properties. Studies have shown that derivatives exhibit anti-inflammatory activity comparable to established drugs like indomethacin .

- Drug Development : Its unique structure allows for the design of novel drugs targeting various diseases. For example, pyrazole derivatives have been developed as potential treatments for cancer and inflammatory disorders .

Industry Applications

The compound also finds applications in industry:

- Agrochemicals : Used in the development of pesticides and herbicides due to its biological activity.

- Pharmaceutical Intermediates : Serves as an intermediate in synthesizing various pharmaceuticals, enhancing their efficacy and specificity.

Case Study 1: JNK3 Inhibitors

A recent study focused on designing 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3. The lead compound demonstrated an IC50 value of 227 nM against JNK3, indicating its potential for treating neurodegenerative diseases .

Case Study 2: Cannabinoid Receptor Ligands

Research on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that certain compounds exhibited superior affinity for CB(1) receptors compared to existing drugs. This opens avenues for developing new treatments for conditions like obesity and chronic pain .

Data Table: Biological Activities of this compound Derivatives

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Position : Attaching pyrrolidine at the 3-position (vs. 2-position) alters steric and electronic profiles, impacting solubility and metabolic stability .

- Aromatic vs. Aliphatic Substituents : 3,5-Diphenyl-1H-pyrazole lacks the aliphatic pyrrolidine ring, favoring π-π interactions but reducing hydrogen-bonding capacity .

Key Observations :

- Yield Variability : The parent compound’s synthesis yields (16–65%) are lower than 3,5-diphenyl-1H-pyrazole (60–75%), likely due to challenges in stereochemical control during pyrrolidine functionalization .

- Solvent-Free Methods : The Al₂O₃-mediated synthesis of dimeric pyrazoles demonstrates greener chemistry advantages compared to TFA/DCM deprotection steps in this compound synthesis .

Physicochemical Properties

Key Observations :

- Hydrophilicity : The pyrrolidine-containing compound exhibits higher water solubility (12.5 mg/mL) than aromatic analogues, making it favorable for aqueous formulations .

- LogP Differences : The lower LogP of this compound (0.98 vs. 3.45 for 3,5-diphenyl-1H-pyrazole) suggests reduced membrane permeability but better compatibility with polar biological targets .

Key Observations :

- Structure-Activity Relationships (SAR) : The presence of pyrrolidine may enhance target engagement in CNS disorders due to improved blood-brain barrier penetration compared to purely aromatic derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyrrolidin-3-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, microwave-assisted synthesis under inert atmospheres (e.g., N₂) improves reaction efficiency and reduces side products . Characterization by NMR (¹H/¹³C) and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. What safety protocols should be followed when handling this compound derivatives?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Storage under inert gas (argon) at –20°C prevents decomposition. Hazard codes (e.g., H303/H313/H333) indicate risks of toxicity upon ingestion, dermal contact, or inhalation .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, trifluoromethyl groups at the 3-position enhance antimicrobial activity, but electron-withdrawing groups at the 5-position may reduce solubility, affecting bioavailability . Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Advanced Research Questions

Q. What strategies optimize the functionalization of this compound for targeted drug delivery?

- Methodological Answer : Introduce polar groups (e.g., carboxylic acids) via Sonogashira coupling or click chemistry to improve aqueous solubility. For example, 3-iodo derivatives enable site-specific cross-coupling with alkynes under Pd catalysis . Computational modeling (DFT) predicts regioselectivity and steric effects during functionalization .

Q. How do structural modifications impact the compound’s binding affinity to kinase targets?

- Methodological Answer : Substituents at the pyrrolidine nitrogen (e.g., fluoropropyl) enhance binding to ATP pockets in kinases. Crystallographic studies (e.g., X-ray diffraction of spiro derivatives) reveal hydrogen-bonding interactions with residues like Lys68 in PI3Kα . SAR analysis of 4-chlorophenyl/trifluoromethyl analogs shows a 10-fold increase in IC₅₀ compared to unsubstituted derivatives .

Q. What analytical techniques are critical for characterizing complex derivatives like spiro-fused this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction confirm molecular formulae and stereochemistry. For example, the spiro[piperidine-4,2'-quinoxalin] derivative (C₂₀H₂₅N₅O₂) was validated via X-ray, revealing a dihedral angle of 85.3° between pyrazole and quinoxaline rings .

Q. How can computational methods streamline the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like androgen receptors. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., tert-butyl groups) on binding thermodynamics .

Data Contradiction Analysis

Q. Why do reported yields vary for Sonogashira coupling reactions involving 3-iodo-1H-pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.